molecular formula C20H24N4O2 B11954003 2-(2-(4-(Diethylamino)benzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide CAS No. 881468-23-1

2-(2-(4-(Diethylamino)benzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide

Cat. No.: B11954003
CAS No.: 881468-23-1
M. Wt: 352.4 g/mol
InChI Key: ZJFGNAVPMBTHGO-KGENOOAVSA-N
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Description

2-(2-(4-(Diethylamino)benzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-(Diethylamino)benzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide typically involves the condensation of 4-(diethylamino)benzaldehyde with hydrazine hydrate, followed by the reaction with 4-methylphenyl isocyanate. The reaction conditions often require a solvent such as ethanol or methanol and may be catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-(Diethylamino)benzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzylidene or hydrazino groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or hydrazines.

    Substitution: Formation of substituted benzylidene or hydrazino derivatives.

Scientific Research Applications

2-(2-(4-(Diethylamino)benzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 2-(2-(4-(Diethylamino)benzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

    4-(Diethylamino)benzaldehyde: A precursor in the synthesis of the target compound.

    4-Methylphenyl isocyanate: Another precursor used in the synthesis.

    N-(4-Methylphenyl)-2-oxoacetamide: A structurally related compound with similar properties.

Uniqueness

2-(2-(4-(Diethylamino)benzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

881468-23-1

Molecular Formula

C20H24N4O2

Molecular Weight

352.4 g/mol

IUPAC Name

N'-[(E)-[4-(diethylamino)phenyl]methylideneamino]-N-(4-methylphenyl)oxamide

InChI

InChI=1S/C20H24N4O2/c1-4-24(5-2)18-12-8-16(9-13-18)14-21-23-20(26)19(25)22-17-10-6-15(3)7-11-17/h6-14H,4-5H2,1-3H3,(H,22,25)(H,23,26)/b21-14+

InChI Key

ZJFGNAVPMBTHGO-KGENOOAVSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C(=O)NC2=CC=C(C=C2)C

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C(=O)NC2=CC=C(C=C2)C

Origin of Product

United States

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